Bentonite

Content Navigation

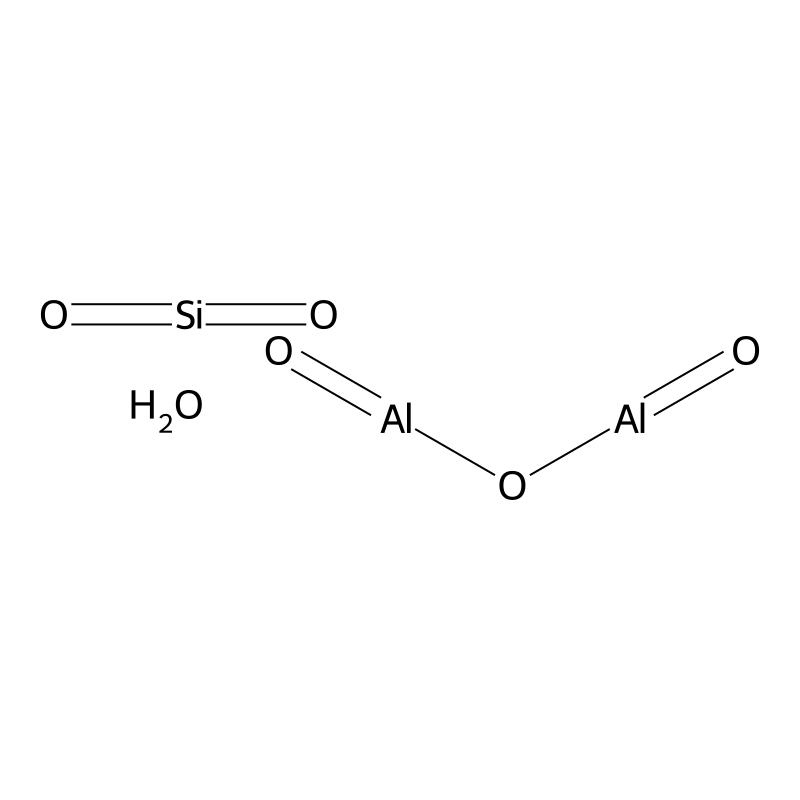

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Environmental Remediation

Adsorption of pollutants

Bentonite's high surface area and ability to adsorb various substances make it useful for removing pollutants from soil and water. Studies have shown its effectiveness in adsorbing heavy metals , pesticides , and toxins .

Waste containment

Bentonite's swelling properties make it a suitable material for landfill liners and barriers in nuclear waste repositories. Its low permeability helps prevent the migration of contaminants into the surrounding environment .

Agriculture

Soil amendment

Bentonite can improve soil quality by increasing its water holding capacity and nutrient retention. Studies suggest that bentonite application can enhance plant growth and yield in contaminated soils .

Clay carrier

Bentonite can be used as a carrier for fertilizers and other agricultural chemicals. This controlled release can improve nutrient use efficiency and reduce environmental impact .

Other Applications

Bentonite is a versatile clay mineral primarily composed of montmorillonite, a type of smectite. It forms through the weathering of volcanic ash in marine environments or via hydrothermal processes. Bentonites are characterized by their high plasticity, swelling capacity, and unique rheological properties, which make them suitable for various industrial applications. The color of bentonite can range from white to pale blue or green when fresh, transitioning to cream, yellow, red, or brown as it weathers due to the oxidation of iron compounds present in the clay .

The mechanism of action of bentonite depends on the specific application. Here are two key mechanisms:

- Adsorption: Bentonite's layered structure provides a large surface area for adsorption. This allows it to bind to various molecules through physical or chemical interactions. For instance, bentonite can adsorb heavy metals or toxins in soil remediation processes [].

- Swelling: When exposed to water, bentonite swells significantly due to water molecules entering the spaces between its layers. This swelling property can be used in drug delivery systems, where bentonite particles can be designed to release encapsulated drugs in a controlled manner upon contact with water [].

Bentonite has been studied for its biological activity, particularly in relation to its adsorption properties. Its ability to bind various ions and organic compounds makes it useful in environmental applications such as wastewater treatment and soil remediation. Some studies suggest that bentonite can influence microbial activity due to its ion exchange capabilities and surface characteristics . Moreover, it is considered safe for use in food products and pharmaceuticals due to its non-toxic nature.

Bentonite can be synthesized or modified through several methods:

- Ion Exchange: This involves treating calcium bentonite with sodium salts (e.g., sodium carbonate) to enhance its swelling capacity and adsorption properties.

- Acid Activation: Treating bentonite with strong acids (e.g., hydrochloric acid) increases its surface area and reactivity by removing impurities and altering its structure .

- Silylation: This method involves the introduction of silane compounds to modify the surface chemistry of bentonite for enhanced compatibility with organic materials .

Bentonite has a wide range of applications across various industries:

- Drilling Fluids: Used in oil and gas drilling to stabilize boreholes and control fluid loss.

- Foundry Sands: Acts as a binder in metal casting processes.

- Environmental Remediation: Utilized for adsorbing heavy metals and organic pollutants from contaminated water.

- Construction: Serves as a sealing material in landfills and underground repositories due to its low permeability.

- Cosmetics and Pharmaceuticals: Employed as an ingredient in various personal care products due to its absorbent properties.

Research has shown that bentonite interacts with various substances through mechanisms such as cation exchange, adsorption, and complexation. For instance, studies have demonstrated that sodium bentonite exhibits superior ion exchange properties compared to other clay minerals like kaolinite when interacting with silicate solutions . These interactions are crucial for understanding how bentonite can be effectively used in environmental applications.

| Compound | Main Component | Unique Features |

|---|---|---|

| Kaolinite | Kaolinite | Lower plasticity; less swelling capacity |

| Illite | Illite | More stable at high temperatures; lower swelling |

| Sepiolite | Sepiolite | High surface area; often used in adsorbents |

| Attapulgite | Attapulgite | Thixotropic properties; used in drilling fluids |

Bentonite's high swelling capacity, significant ion exchange ability, and rheological properties make it particularly valuable for applications requiring these characteristics. Its versatility allows it to be modified for specific uses, enhancing its effectiveness compared to similar compounds .

Heavy Metal Adsorption and Wastewater Remediation

Bentonite’s high cation exchange capacity (CEC) (80–150 meq/100 g) and expansive surface area (∼800 m²/g) enable efficient sequestration of toxic cations. A 2021 study demonstrated 95% removal of Pb²⁺ and Cu²⁺ from wastewater at pH 5 using 0.5 g bentonite/100 mL, achieving equilibrium within 60 minutes. The adsorption process follows pseudo-second-order kinetics (R² > 0.99), indicating chemisorption dominance.

Table 1: Adsorption Capacity of Modified Bentonite for Heavy Metals

Alkali activation with Na₂CO₃ enhances adsorption by increasing interlayer spacing and exposing additional exchange sites. Composite materials, such as bentonite-rice husk activated carbon (1:5 ratio), achieve 3.15 mg/g Cu²⁺ uptake via synergistic ion exchange and surface complexation.

Soil Contamination Remediation and Stabilization

Bentonite-cement mixtures (1:1 ratio) reduce phenanthrene concentrations in contaminated clay soils from 50 mg/kg to 0.052 mg/kg after 28 days curing, surpassing WHO safety thresholds (<3 mg/kg). The stabilization mechanism involves:

- Microstructural encapsulation: Hydration products (CSH gels) form impermeable matrices around contaminants.

- Cation bridging: Montmorillonite edges bind organic pollutants via Ca²⁺/Mg²⁺ bridges.

- pH modulation: Bentonite’s alkaline nature (pH 9–10) precipitates heavy metals as hydroxides.

Field Application Example: In Yogyakarta, Indonesia, acid-activated bentonite reduced groundwater Fe³⁺ concentrations from 12 mg/L to 0.3 mg/L through combined ion exchange and electrostatic attraction.

Geosynthetic Clay Liners and Barrier Systems

Geosynthetic clay liners (GCLs) with sodium bentonite exhibit hydraulic conductivities <1×10⁻¹¹ m/s, outperforming compacted clay liners by 3–4 orders of magnitude. Key innovations include:

Self-Healing Mechanism:

- Dry bentonite swells 20–24× upon hydration, sealing punctures ≤30 mm diameter.

- Swelling pressure reaches 500 kPa in confined conditions, maintaining barrier integrity during differential settlement.

Table 2: Hydraulic Conductivity of Bentonite Barriers Under Stress

| Bentonite Type | Confining Pressure (kPa) | Hydraulic Conductivity (m/s) |

|---|---|---|

| Na-Bentonite | 100 | 5.3×10⁻¹³ |

| Ca-Bentonite | 100 | 1.1×10⁻⁸ |

| Bentonite-Sand (10%) | 200 | 2.4×10⁻⁹ |

Temperature effects are critical: at 80°C, conductivity increases 3-fold due to reduced water viscosity and clay particle rearrangement.

Catalytic and Reactive Applications

Functionalized bentonite composites exhibit remarkable catalytic activity. A 2021 study developed a bentonite-β-cyclodextrin catalyst achieving 98% yield in Knoevenagel condensations under ultrasonic irradiation. The composite’s advantages include:

- Enhanced surface acidity (Brønsted sites: 0.45 mmol/g) from sulfonic acid groups.

- Reusability: 92% activity retention after 10 cycles due to covalent CD-clay bonding.

- Aqueous-phase compatibility: Hydrophobic CD cavities solubilize organic reactants in water.

Mechanistic Insight:

$$ \text{RCHO + CH}2(\text{CN})2 \xrightarrow{\text{Bentonite-CD}} \text{RCH=C(CN)}2 + \text{H}2\text{O} $$The reaction proceeds via imine intermediates stabilized by clay Lewis acid sites.

Drilling Fluids and Geotechnical Engineering

Bentonite’s thixotropic behavior—its ability to transition between gel-like and fluid states under mechanical stress—makes it a cornerstone of drilling fluid formulations [1]. In drilling operations, bentonite-based fluids serve three primary functions: (1) lubricating and cooling drill bits, (2) stabilizing boreholes through hydrostatic pressure, and (3) transporting drill cuttings to the surface [1]. When static, the fluid forms a gel-like structure that prevents borehole collapse, while its low viscosity under shear stress ensures efficient debris removal.

In geotechnical engineering, bentonite’s swelling capacity (up to 15 times its dry volume) enables applications in waterproofing and soil stabilization [2]. For tunnel construction in water-rich environments, bentonite slurry forms an impermeable cake on excavation surfaces, mitigating groundwater infiltration [2]. A comparative analysis of bentonite’s performance in soil stabilization reveals its effectiveness in cohesive soils, where it reduces permeability by filling interstitial voids (Table 1).

Table 1: Bentonite Applications in Geotechnical Engineering

| Application | Mechanism | Key Property Utilized |

|---|---|---|

| Tunnel waterproofing | Formation of impermeable sludge cake | Swelling capacity (60–80% montmorillonite) [2] |

| Soil stabilization | Void filling and interparticle bonding | Plasticity index (>30%) [2] |

| Landfill liners | Hydraulic conductivity reduction | Low permeability (<1×10⁻⁹ m/s) [2] |

Recent advancements include the use of NEUMAN & ESSER grinding systems to produce drilling-grade bentonite with optimized particle size distributions, ensuring resistance to abrasive wear in high-stress environments [1].

Metal-Pillared and Magnetic Bentonite Derivatives

Pillarization—the intercalation of metal oxides into bentonite’s interlayer spaces—enhances its catalytic and adsorptive properties. A 2023 study demonstrated the synthesis of Al-Fe-Cu-pillared bentonite via co-hydrolysis of Keggin ions, resulting in a material with a basal spacing increase from 12.4 Å (natural bentonite) to 18.9 Å [4]. This structural modification amplifies surface area (from 80 m²/g to 320 m²/g) and creates mesopores ideal for catalytic applications [4].

In environmental remediation, Al/Fe-pillared bentonite has shown 98% efficiency in oxidizing amoxicillin via heterogeneous Fenton reactions, outperforming conventional Fe³⁺/H₂O₂ systems by 40% [4]. XRD analysis of pillared derivatives reveals distinct diffraction peaks at 2θ = 26.84° (d-spacing = 3.32 Å), confirming the successful incorporation of metal oxides (Figure 1) [5].

Figure 1: XRD Patterns of Modified Bentonite

- Natural bentonite: Peaks at 20.64° (quartz) and 26.68° (montmorillonite) [5].

- Al/Fe-pillared: Shift to 26.84° with intensity surge (698.98 cps), indicating pillar insertion [5].

Magnetic bentonite derivatives, functionalized with Fe₃O₄ nanoparticles, enable easy separation from slurry systems using external magnetic fields—a breakthrough in wastewater treatment [4].

Polymer Composites and Enhanced Barrier Materials

Bentonite-polymer composites leverage the clay’s high aspect ratio (200–300 nm platelets) to improve mechanical and barrier properties. In polyethylene composites, 5 wt% bentonite loading reduces oxygen permeability by 60% compared to pristine polymer [3]. The mechanism involves tortuous path formation, where aligned clay platelets impede gas diffusion [3].

Recent innovations include:

- Self-healing coatings: Bentonite-filled epoxy resins that swell upon water ingress, sealing microcracks [2].

- Conductive composites: Exfoliated bentonite sheets coated with polyaniline, achieving electrical conductivity of 10⁻² S/cm [3].

Thermal Treatment and Pozzolanic Activation

Calcination at 600–800°C transforms bentonite into metakaolin, a pozzolanic material that reacts with calcium hydroxide in cementitious systems. Thermally activated bentonite exhibits:

- Enhanced compressive strength: 28-day strength of 45 MPa in bentonite-blended cement vs. 35 MPa for pure Portland cement [5].

- Reduced chloride permeability: Charge passed reduced from 2,500 coulombs to 900 coulombs in ASTM C1202 tests [5].

Table 2: Properties of Thermally Activated Bentonite

| Activation Temperature (°C) | Surface Area (m²/g) | Pozzolanic Activity Index (%) |

|---|---|---|

| 500 | 85 | 78 |

| 700 | 120 | 92 |

| 900 | 65 | 68 |

Optimal activation occurs at 700°C, where dehydroxylation maximizes amorphous silica content while avoiding structural collapse [5].

Bentonite formation occurs primarily through the alteration and weathering of volcanic ash deposits in various aqueous environments [1] [2] [3]. The process begins when volcanic ash, rich in silica and alumina, is deposited in bodies of water such as lakes, oceans, or marine basins [1] [3]. Under specific geochemical conditions, the volcanic glass components undergo devitrification and chemical alteration, converting the original volcanic minerals into clay minerals, predominantly montmorillonite [2] [4].

The alteration process involves the replacement of original minerals in the volcanic ash with new clay minerals through weathering mechanisms [3] [5]. During this transformation, a significant fraction of amorphous silica, typically 40-50 weight percent, is dissolved and leached away, leaving the bentonite deposit in place [4] [6]. The resulting bentonite beds appear white or pale blue to green in fresh exposures, transitioning to cream, yellow, red, or brown colors as the exposure weathers further due to iron oxidation [6].

Global Distribution Patterns

Bentonite deposits are distributed worldwide, with their occurrence closely related to volcanic activity and regional geological history [1]. The largest bentonite reserves are concentrated in specific geological regions. The United States dominates global production, accounting for approximately 31.6% of world production, with Wyoming alone containing approximately 70% of the world's known bentonite supply [1] [7]. Wyoming's bentonite deposits are primarily located in the Powder River Basin, with significant deposits also found in Montana, South Dakota, and Texas [1] [8].

China represents the second-largest producer globally, contributing 21.9% of world production, with major deposits located in Inner Mongolia, Gansu, and Xinjiang provinces [1]. Other significant global producers include Greece (7.5%), India (7.4%), Turkey (4.1%), and Russia (3.4%) [9]. In Russia, large deposits are situated in the Kurgan and Novosibirsk regions [1].

Geological Age and Formation Environments

Most bentonite deposits are found in geological formations of Cretaceous to Tertiary age, though some deposits range from Jurassic to Pleistocene [10]. The Mowry Shale of Cretaceous age in Wyoming and Montana contains the highest grade swelling bentonite deposits [8]. The most abundant non-swelling bentonite occurs in Tertiary formations of the Jackson and Claiborne Groups in Texas [8].

Bentonite formation occurs in diverse depositional environments, including:

- Marine environments: Characterized by deposition in shallow seas with subsequent alteration under marine conditions

- Lacustrine environments: Formation in freshwater or alkaline lake systems with low-energy depositional conditions

- Continental environments: Terrestrial settings with varying hydrological conditions

The depositional environment significantly influences the final mineralogical composition and properties of the bentonite. For instance, the Ankara-Çankırı basin bentonites formed in shallow lacustrine settings, evidenced by desiccation cracks, coal seams, plant rootlets, and gypsum lenses [11].

Mineralogical Composition and Structural Variations

Bentonite exhibits considerable mineralogical complexity, comprising a heterogeneous mixture of clay minerals and accessory phases [12] [13]. The primary constituent is montmorillonite, a member of the smectite group, typically ranging from 43% to 98% by weight depending on the deposit [12] [13]. The remaining components include various accessory minerals such as quartz, feldspar, cristobalite, opal-CT, mica, kaolinite, and sometimes iron oxides or hydroxides [12] [13] [14].

Montmorillonite Structure and Composition

Montmorillonite belongs to the 2:1 phyllosilicate structure, characterized by two tetrahedral silica sheets sandwiching a central octahedral alumina sheet [15] [16] [17]. The structural formula for montmorillonite can be expressed as (Na,Ca)0.33(Al,Mg)2(Si4O10)(OH)2·nH2O [17]. This structure creates a layered arrangement where individual layers are approximately 1 nanometer thick and can extend several hundred nanometers in the other two dimensions [18].

The montmorillonite structure features systematic cation substitutions that generate the characteristic negative layer charge. In the octahedral sheet, aluminum is partially replaced by magnesium and iron, while in the tetrahedral sheet, silicon may be substituted by aluminum [12] [15]. These isomorphic substitutions create charge imbalances that are compensated by exchangeable cations in the interlayer space [15] [16].

Charge Distribution and Layer Characteristics

The layer charge of smectite minerals ranges from -0.2 to -0.6 per unit formula, with the charge distribution varying between tetrahedral and octahedral sheets [19] [20]. In montmorillonite, the negative charge primarily originates from octahedral substitutions, where Mg2+ replaces Al3+ [19] [20]. For beidellite, another smectite mineral, the charge predominantly derives from tetrahedral substitutions of Al3+ for Si4+ [19] [20].

The charge distribution significantly influences the physical and chemical properties of bentonite. Research indicates that the octahedral Al in montmorillonite structure from the Jastrabá Formation is partially substituted by Mg, and to a lesser extent by Fe, with the interlayer space occupied predominantly by divalent exchangeable cations (Ca2+ and Mg2+) [12].

Structural Variations Among Smectite Types

Different smectite minerals exhibit distinct structural characteristics:

- Montmorillonite: Dioctahedral structure with charge primarily from octahedral substitutions

- Beidellite: Dioctahedral structure with charge mainly from tetrahedral substitutions

- Nontronite: Dioctahedral structure with high iron content in octahedral positions

- Saponite: Trioctahedral structure with charge from tetrahedral substitutions

The crystallite thickness of smectites varies significantly, with mean values ranging from 7.2 to 11.5 nanometers as determined by X-ray diffraction analysis [12]. The dehydroxylation temperature of smectites, typically exceeding 600°C, indicates the presence of cis-vacant variety of montmorillonites [12].

Accessory Mineral Assemblages

The accessory mineral content in bentonite deposits varies considerably both within and between deposits. Common accessory minerals include:

- Quartz: Present in amounts ranging from 2-25% by weight

- Feldspar: Including both orthoclase and plagioclase varieties

- Cristobalite and Opal-CT: Secondary silica phases formed during alteration

- Mica: Including illite and other clay minerals

- Carbonates: Such as calcite and dolomite

- Iron minerals: Including goethite and other iron oxides/hydroxides

The heterogeneous nature of bentonite deposits is well-documented, with significant variations in mineral composition and thickness even within single beds [12]. This heterogeneity reflects differences in original volcanic ash composition, depositional environment, and subsequent weathering conditions [12].

Impact of Cation Exchange and Interlayer Dynamics

The cation exchange capacity (CEC) represents one of the most fundamental characteristics of bentonite, directly controlling its swelling behavior, rheological properties, and industrial applications [21] [22]. CEC values for bentonite typically range from 70-120 milliequivalents per 100 grams, though significant variations exist depending on the montmorillonite content and structural characteristics [21] [22].

Cation Exchange Mechanisms

The cation exchange process in bentonite involves the replacement of interlayer cations with other cations from the surrounding solution [23] [21]. The primary exchangeable cations include sodium (Na+), calcium (Ca2+), magnesium (Mg2+), and potassium (K+), with their relative proportions significantly influencing bentonite properties [23] [21]. Research on Brazilian bentonites demonstrates that magnesium exerts the greatest influence on sodium activation and deactivation processes due to its strong attraction to the interlayer space [24] [23].

The cation exchange capacity originates from the permanent negative charge of the smectite layers, resulting from isomorphic substitutions in both tetrahedral and octahedral sheets [25] [22]. The total CEC comprises contributions from both edge charges (broken bonds at particle edges) and layer charges (permanent structural charge) [25].

Interlayer Dynamics and Swelling Mechanisms

Bentonite swelling occurs through two distinct mechanisms: crystalline swelling and osmotic swelling [26] [27]. Crystalline swelling produces an increase in distance between lamellae within individual particles, while osmotic swelling increases the wall-to-wall distance between particles [26] [27].

Crystalline Swelling Process

Crystalline swelling initiates when water molecules penetrate the interlayer space of montmorillonite, driven by the hydration energy of exchangeable cations [26] [27]. The process involves:

- Initial hydration: Water molecules form hydration shells around interlayer cations

- Layer expansion: Hydrated cations push apart the silicate layers

- Stabilization: Van der Waals forces and electrostatic interactions balance the expansion

The extent of crystalline swelling depends on the nature of the exchangeable cations, with sodium-montmorillonite exhibiting significantly greater swelling capacity than calcium-montmorillonite [26] [6].

Osmotic Swelling Mechanism

Osmotic swelling occurs due to concentration differences between ions near the layer surfaces and those in the bulk pore water [26] [27]. This mechanism involves:

- Diffuse double layer formation: Negatively charged clay surfaces attract cations, creating ion concentration gradients

- Osmotic pressure development: Concentration differences generate osmotic forces

- Continued expansion: Osmotic forces drive further layer separation

The osmotic swelling mechanism becomes dominant when interlayer separation reaches larger distances, though the swelling pressure is generally weaker than that produced by crystalline swelling [27].

Factors Affecting Cation Exchange and Swelling

Multiple factors influence cation exchange behavior and swelling characteristics:

Cation Valence and Size Effects

Monovalent cations (Na+, K+) generally produce greater swelling than divalent cations (Ca2+, Mg2+) due to their weaker electrostatic attraction to the negatively charged clay surfaces [26] [28]. The hydrated ionic radius also affects swelling behavior, with larger hydrated cations promoting greater interlayer expansion [26].

Solution Chemistry Influences

The chemical environment significantly impacts cation exchange and swelling:

- Salinity: Increased salt concentration reduces swelling by compressing the diffuse double layer [26] [29]

- pH: Moderate pH increases can enhance swelling capacity [26]

- Temperature: Higher temperatures generally increase swelling due to enhanced molecular motion [26]

Structural Controls on Exchange Capacity

The distribution of layer charge between tetrahedral and octahedral sheets affects cation exchange selectivity and capacity [25] [30]. Research indicates that the proportion of tetrahedral charge (beidellitic character) influences rheological properties and ion exchange behavior [30].

Interlayer Water Structure

Water molecules in the interlayer space exhibit highly ordered structures, as demonstrated by X-ray diffraction and spectroscopic studies [31] [32]. The interlayer water forms distinct layers influenced by cation solvation and hydrogen bonding, with the degree of ordering affecting the overall swelling behavior [31] [32].

Implications for Industrial Applications

Understanding cation exchange and interlayer dynamics is crucial for optimizing bentonite performance in various applications:

- Drilling fluids: Sodium activation enhances rheological properties

- Sealing applications: Controlled swelling provides effective barrier properties

- Environmental remediation: Cation exchange capacity enables contaminant retention

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Melting Point

UNII

A3N5ZCN45C

Therapeutic Uses

EXPL THER The subretinal transplantation of retinal pigment epithelial cells (RPE cells) grown on polymeric supports may have interest in retinal diseases affecting RPE cells. In this study, montmorillonite based polyurethane nanocomposite (PU-NC) was investigated as substrate for human RPE cell growth (ARPE-19 cells). The ARPE-19 cells were seeded on the PU-NC, and cell viability, proliferation and differentiation were investigated. The results indicated that ARPE-19 cells attached, proliferated onto the PU-NC, and expressed occludin. The in vivo ocular biocompatibility of the PU-NC was assessed by using the HET-CAM; and through its implantation under the retina. The direct application of the nanocomposite onto the CAM did not compromise the vascular tissue in the CAM surface, suggesting no ocular irritancy of the PU-NC film. The nanocomposite did not elicit any inflammatory response when implanted into the eye of rats. The PU-NC may have potential application as a substrate for RPE cell transplantation.

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Virtually all bentonite is strip-mined.

General Manufacturing Information

Members of the smectite group include the dioctahedral minerals montmorillonite, beidellite, and nontronite, and the trioctahedral minerals hectorite (Li-rich), saponite (Mg-rich), and sauconite (Zn-rich). The basic structural unit is a layer consisting of two inward-pointing tetrahedral sheets with a central alumina octahedral sheet. The layers are continuous in the a and b directions, but the bonds between layers are weak and have excellent cleavage, allowing water and other molecules to enter between the layers causing expansion in the c direction.

Plate-like montmorillonite is the most common nanoclay used in materials applications. Montmorillonite consists of ~ 1 nm thick aluminosilicate layers surface-substituted with metal cations and stacked in ~ 10 um-sized multilayer stacks. Depending on surface modification of the clay layers, montmorillonite can be dispersed in a polymer matrix to form polymer-clay nanocomposite. Within the nanocomposite individual nm-thick clay layers become fully separated to form plate-like nanoparticles with very high (nm x um) aspect ratio.

A clay forming the principal constituent of bentonite and fuller's earth.

For more General Manufacturing Information (Complete) data for Montmorillonite (11 total), please visit the HSDB record page.

Analytic Laboratory Methods

Montmorillonite can be distinguished from beidellite, nontronite, and saponite by its irreversible collapse of the structure after Li /lithium/ saturation and heat treatment. Li migration to the octahedral charge converts montmorillonite to a non-expandable structure upon treatment with water, glycol, or ethylene glycol. The procedure is known as the Greene-Kelly test.

Clinical Laboratory Methods

Storage Conditions

Interactions

The present study was designed to investigate the effects of montmorillonite (MMT) on dietary Cd-induced oxidative damage in liver and kidney of carp (Carassius auratus). One hundred eighty carp were randomly divided into four groups and fed with a basal diet, a basal diet supplemented with 0.5% MMT, Cd-comtaminated basal diet (120 mg Cd/kg dry weight) and Cd-contaminated basal diet supplemented with 0.5% MMT, respectively. After 60 days, fish were sacrificed to measure malondialdehyde (MDA) content and antioxidative indices in liver and kidney. The results showed that the exposure of carp to dietary Cd caused decreases in glutathione peroxidase activity, catalase activity, superoxide dismutase activity, glutathione content and total antioxidant capacity level, while MMT supplemented in diet compensated Cd-induced decreases in above antioxidant indices to some extent in liver and kidney. As compared with the control group, increases in MDA content were observed in both measured tissues of carp exposed to dietary Cd, while MDA content decreased in carp exposed to Cd-contaminated basal diet supplemented with MMT in comparison with the Cd-contaminated group. It was suggested that MMT, when co-administered with Cd in diet, could alleviate dietary Cd-induced oxidative damage in liver and kidney of carp.